N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride
CAS No.: 168267-73-0
Cat. No.: VC20903537
Molecular Formula: C15H11ClF3NO
Molecular Weight: 313.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168267-73-0 |
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Molecular Formula | C15H11ClF3NO |
Molecular Weight | 313.7 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-(4-phenylmethoxyphenyl)ethanimidoyl chloride |
Standard InChI | InChI=1S/C15H11ClF3NO/c16-14(15(17,18)19)20-12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Standard InChI Key | PBOFYVXABUFIMT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(C(F)(F)F)Cl |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(C(F)(F)F)Cl |
Introduction
Structural Characteristics and Physical Properties
N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride features a distinctive molecular structure with a molecular formula of C15H11ClF3NO and a molecular weight of 313.707 . The compound consists of a benzyloxy group attached to a phenyl ring at the para position, with a trifluoroacetimidoyl chloride functionality forming an imine bond with the nitrogen atom. This structural arrangement contributes to its specific chemical behavior and reactivity patterns.
The physical properties of this compound have been primarily determined through predictive methods rather than direct experimental measurements. According to available data, N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride has a predicted density of 1.24±0.1 g/cm³ and a predicted boiling point of 355.7±52.0 °C . These predicted values suggest that the compound is likely to be a solid at room temperature, with a relatively high boiling point characteristic of compounds with similar molecular weight and functional groups.
Additional predicted physicochemical parameters include a polar surface area (PSA) of 21.59000 and a calculated LogP value of 5.09670, indicating the compound's significant lipophilicity . The predicted pKa value is -1.58±0.50, suggesting that this compound would be a very weak acid under physiological conditions . These properties collectively influence the compound's solubility, stability, and potential biological interactions.
Comparative Physical Properties
The following table presents the key physical and chemical properties of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride in comparison with structurally related compounds:
Reactivity and Chemical Properties
The reactivity of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride is primarily dictated by the imidoyl chloride functional group and the trifluoromethyl substituent, both of which contribute to its electrophilic character.
Key Reactive Sites
The compound contains several reactive sites that determine its chemical behavior:
Stability Considerations
The compound is generally moisture-sensitive due to the reactivity of the imidoyl chloride group, which can undergo hydrolysis upon exposure to water. Based on related compounds like 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, it is recommended to store N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride at temperatures between 0-10 °C to maintain stability .
The predicted pKa value of -1.58±0.50 indicates that this compound is a very weak acid, which influences its behavior in various chemical environments . Its relatively high LogP value of 5.09670 suggests limited water solubility but good solubility in organic solvents, particularly non-polar ones .
Applications in Organic Synthesis
N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride serves as a valuable intermediate in various synthetic applications, particularly in medicinal chemistry and the development of fluorinated compounds.
Synthetic Versatility
The presence of the benzyloxy group provides additional synthetic opportunities. The benzyl ether can be cleaved under various conditions (hydrogenolysis, acidic or basic hydrolysis) to reveal a phenolic hydroxyl group, which can then be further functionalized. This dual reactivity—at the imidoyl chloride and the protected phenol—makes this compound particularly valuable for the synthesis of complex structures requiring selective functionalization.
Structure-Activity Relationships
Understanding the relationship between the structure of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride and its reactivity provides valuable insights for synthetic planning and potential applications.
Comparative Analysis with Related Compounds
Comparing N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride with related compounds reveals important structure-activity patterns:
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The presence of the benzyloxy group at the para position of the phenyl ring distinguishes this compound from the simpler 2,2,2-Trifluoro-N-phenylacetimidoyl chloride (CAS: 61881-19-4) . This substitution likely affects the electronic properties of the phenyl ring, influencing the reactivity of the imidoyl chloride group.
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When compared to 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetimidoyl chloride (CAS: 75999-66-5) , the difference lies in the nature of the para substituent (benzyloxy vs. methoxy). The benzyloxy group is bulkier and provides different steric and electronic effects, potentially affecting reactivity patterns and selectivity in various transformations.
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The physical properties of these compounds reflect these structural differences. For instance, the molecular weight increases from 207.58 for the unsubstituted phenyl derivative to 237.61 for the methoxy derivative, and further to 313.707 for the benzyloxy derivative .
Electronic and Steric Effects
The electronic effects of the benzyloxy group likely influence the reactivity of the imidoyl chloride functionality. Generally, electron-donating groups on the phenyl ring would enhance the nucleophilicity of the nitrogen atom while potentially decreasing the electrophilicity of the imidoyl carbon. The benzyloxy group, being moderately electron-donating, would be expected to have such effects, though less pronounced than a direct methoxy substituent. The steric bulk of the benzyloxy group may also affect reaction rates and selectivity, particularly in reactions where approach to the reactive center is important. This could be advantageous in controlling stereoselectivity in certain transformations.
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